molecular formula C12H15N3O B1324271 4-(Piperidin-3-yloxy)-1H-indazole CAS No. 478830-50-1

4-(Piperidin-3-yloxy)-1H-indazole

Cat. No.: B1324271
CAS No.: 478830-50-1
M. Wt: 217.27 g/mol
InChI Key: STOFNJTWRGUZBE-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yloxy)-1H-indazole is a compound that features a piperidine moiety linked to an indazole ring through an ether linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yloxy)-1H-indazole typically involves the reaction of 3-hydroxypiperidine with 1H-indazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 3-hydroxypiperidine, followed by the nucleophilic substitution reaction with 1H-indazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yloxy)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include piperidinone derivatives, dihydroindazole derivatives, and various substituted indazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-3-yloxy)-1H-indazole is unique due to its specific ether linkage between the piperidine and indazole moieties, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-piperidin-3-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-11-10(8-14-15-11)12(5-1)16-9-3-2-6-13-7-9/h1,4-5,8-9,13H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOFNJTWRGUZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629064
Record name 4-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478830-50-1
Record name 4-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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